Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride
CAS No.: 2301849-69-2
Cat. No.: VC11685902
Molecular Formula: C5H9ClF3NO2
Molecular Weight: 207.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2301849-69-2 |
|---|---|
| Molecular Formula | C5H9ClF3NO2 |
| Molecular Weight | 207.58 g/mol |
| IUPAC Name | ethyl (2R)-2-amino-3,3,3-trifluoropropanoate;hydrochloride |
| Standard InChI | InChI=1S/C5H8F3NO2.ClH/c1-2-11-4(10)3(9)5(6,7)8;/h3H,2,9H2,1H3;1H/t3-;/m1./s1 |
| Standard InChI Key | MNFISCBCWBUTTQ-AENDTGMFSA-N |
| Isomeric SMILES | CCOC(=O)[C@H](C(F)(F)F)N.Cl |
| SMILES | CCOC(=O)C(C(F)(F)F)N.Cl |
| Canonical SMILES | CCOC(=O)C(C(F)(F)F)N.Cl |
Introduction
Chemical Identity and Structural Properties
Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride belongs to the class of fluorinated alanine derivatives. Its molecular formula is C₅H₉ClF₃NO₂, with a molecular weight of 207.58 g/mol. The compound’s IUPAC name, ethyl (2R)-2-amino-3,3,3-trifluoropropanoate hydrochloride, reflects its chiral center at the α-carbon and the presence of a trifluoromethyl group (-CF₃) substituting the methyl group in alanine. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 2301849-69-2 |
| InChI Key | MNFISCBCWBUTTQ-AENDTGMFSA-N |
| Isomeric SMILES | CCOC(=O)C@HN.Cl |
| PubChem CID | 44466424 |
The trifluoromethyl group confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, while the ethyl ester and hydrochloride moieties improve solubility in polar solvents. Stereochemical purity is critical for biological activity, as enantiomeric forms exhibit distinct interactions with enzymes and receptors .
Synthesis and Scalability
The synthesis of this compound typically involves multi-step reactions starting from α-alanine or its precursors. A scalable industrial method, adapted from related trifluoroalanine syntheses, proceeds as follows:
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Fluorination: α-Alanine undergoes trifluoromethylation using sulfur tetrafluoride (SF₄) or Ruppert-Prakash reagent (TMSCF₃) under anhydrous conditions.
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Esterification: The carboxylic acid group is converted to an ethyl ester via reaction with ethanol in the presence of thionyl chloride (SOCl₂) or HCl gas .
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Hydrochloride Formation: The amino group is protonated using hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity and stability.
A patent describing the synthesis of N-ethoxy oxalyl-alanine ethyl ester (CN1470503A) highlights the use of benzene as a dehydrating agent to facilitate esterification and acylation in one pot . While this method avoids catalysts and reduces waste, modern adaptations replace benzene with safer solvents like toluene or cyclopentyl methyl ether (CPME).
Chemical Reactivity and Functionalization
The compound participates in diverse reactions due to its reactive amino, ester, and trifluoromethyl groups:
Nucleophilic Substitution
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield 3,3,3-trifluoroalanine, a precursor for peptidoglycan-targeted tracers. For example:
Enzyme Inhibition
The trifluoromethyl group acts as a transition-state mimic, enabling irreversible inhibition of bacterial enzymes like tryptophan indole-lyase. Covalent bond formation with active-site residues (e.g., lysine or cysteine) disrupts catalytic activity .
Peptide Synthesis
As a protected amino acid, it is incorporated into peptides via solid-phase synthesis. The ethyl ester serves as a temporary protecting group, removable under mild alkaline conditions.
Applications in Medicinal Chemistry
Radiotracer Development
The fluorine-18 labeled derivative ([¹⁸F]CF₃-ala) is used in positron emission tomography (PET) to image bacterial infections. Studies demonstrate selective uptake in Escherichia coli and Acinetobacter baumannii due to incorporation into peptidoglycan. In murine models, tracer accumulation correlates with viable bacterial load, enabling differentiation between active infections and sterile inflammation.
Antibiotic Adjuvants
By inhibiting enzymes critical for bacterial cell wall synthesis, this compound enhances the efficacy of β-lactam antibiotics against resistant strains . Synergistic effects with meropenem and ceftazidime have been observed in in vitro assays.
Prodrug Design
The ethyl ester moiety improves membrane permeability, making it a candidate for prodrug formulations. In vivo hydrolysis releases the active amino acid, which inhibits viral proteases or host-cell entry mechanisms.
Comparative Analysis with Analogues
The trifluoromethyl group in Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride provides superior metabolic stability compared to hydroxyl- or methyl-substituted analogs .
Industrial and Research Considerations
Cost-Benefit Analysis
At $147.65 per 25 g (Thermo Scientific), the compound is cost-effective for lab-scale synthesis but requires optimization for industrial-scale production . Batch processes using continuous flow reactors reduce per-unit costs by 40% compared to traditional methods.
Future Directions
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Stereoselective Synthesis: Developing asymmetric catalysis methods to produce enantiomerically pure forms.
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Theranostic Applications: Combining PET imaging ([¹⁸F]CF₃-ala) with targeted antibiotic delivery.
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Green Chemistry: Replacing toxic solvents (e.g., benzene) with ionic liquids or supercritical CO₂ .
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